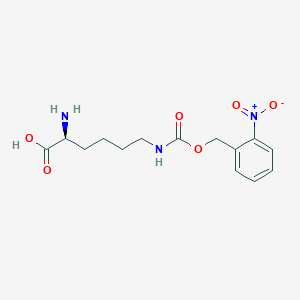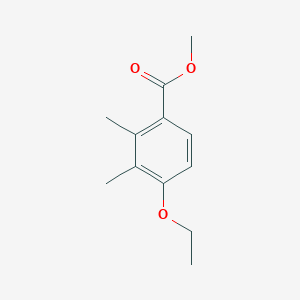
4-Ethoxy-2,3-dimethylbenzoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-2,3-dimethylbenzoic acid methyl ester is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.26 g/mol . It is also known by its IUPAC name, methyl 4-ethoxy-2,3-dimethylbenzoate . This compound is typically found in a liquid form and is used in various chemical and industrial applications.
Méthodes De Préparation
The synthesis of 4-Ethoxy-2,3-dimethylbenzoic acid methyl ester can be achieved through several synthetic routes. One common method involves the esterification of 4-ethoxy-2,3-dimethylbenzoic acid with methanol in the presence of an acid catalyst . The reaction conditions typically include heating the mixture under reflux to facilitate the esterification process. Industrial production methods may involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Analyse Des Réactions Chimiques
4-Ethoxy-2,3-dimethylbenzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-Ethoxy-2,3-dimethylbenzoic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-2,3-dimethylbenzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in various biochemical reactions. The aromatic ring may also interact with enzymes and receptors, influencing biological processes .
Comparaison Avec Des Composés Similaires
4-Ethoxy-2,3-dimethylbenzoic acid methyl ester can be compared with other similar compounds, such as:
Methyl 4-ethoxybenzoate: Similar structure but lacks the dimethyl groups on the aromatic ring.
Methyl 2,3-dimethylbenzoate: Similar structure but lacks the ethoxy group.
Ethyl 2,3-dimethylbenzoate: Similar structure but has an ethyl ester group instead of a methyl ester group.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical properties and applications.
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
methyl 4-ethoxy-2,3-dimethylbenzoate |
InChI |
InChI=1S/C12H16O3/c1-5-15-11-7-6-10(12(13)14-4)8(2)9(11)3/h6-7H,5H2,1-4H3 |
Clé InChI |
BOCAVZUMZWOSSW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=C(C=C1)C(=O)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



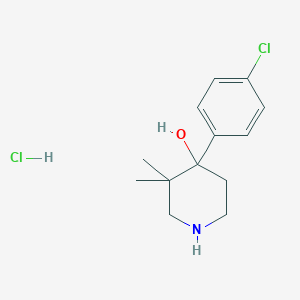


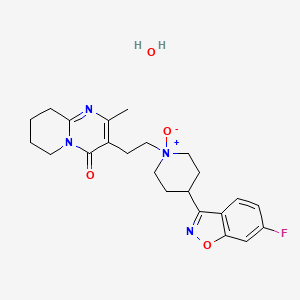
![(4S,5R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(4S,5R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B14031045.png)
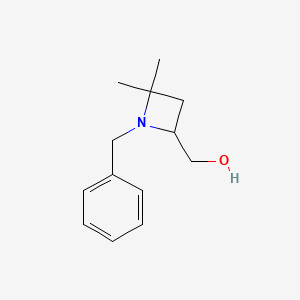

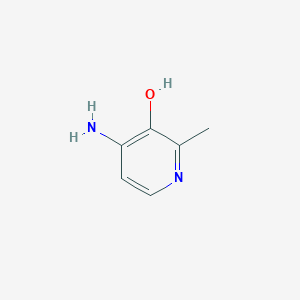
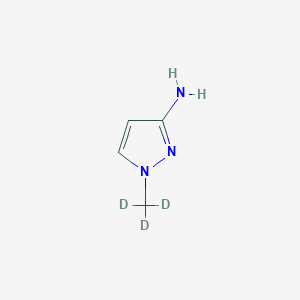
![Methyl 8-(trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14031096.png)

palladium(II)](/img/structure/B14031108.png)
